9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine
Description
9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a diazepine moiety. Its structure includes a methyl group at position 9 and a methylthio (-SMe) substituent at position 2. Pyrimido[4,5-e][1,4]diazepines are recognized for their diverse pharmacological activities, including antitumor, antiviral, and kinase inhibitory properties .
Properties
Molecular Formula |
C9H14N4S |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
9-methyl-2-methylsulfanyl-5,6,7,8-tetrahydropyrimido[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C9H14N4S/c1-13-4-3-10-5-7-6-11-9(14-2)12-8(7)13/h6,10H,3-5H2,1-2H3 |
InChI Key |
LXJYITLUAFSQOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC2=CN=C(N=C21)SC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrimidine and Diazepine Precursors
A prominent method involves the cyclocondensation of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with nitrogen-containing heterocycles. In a study by et al., this carbaldehyde derivative was reacted with 4-amino-1,2,4-triazole-5-thiones in dimethylformamide (DMF) at 50–60°C for 4–8 hours. The reaction proceeds via nucleophilic attack of the triazole’s amino group on the electrophilic aldehyde carbon, followed by cyclization to form the diazepine ring. The methylthio group is retained from the starting material, eliminating the need for post-synthetic thiolation.
Reaction Conditions:
- Solvent: DMF
- Temperature: 50–60°C
- Catalyst: None (thermal activation)
- Yield: 41–89% (for analogous compounds)
This method’s efficiency is attributed to DMF’s high polarity, which stabilizes transition states. However, side reactions, such as hydrolysis of the chloro substituent, necessitate careful control of reaction time and temperature.
Base-Catalyzed Condensation in Polar Solvents
An alternative approach employs dimethyl sulfoxide (DMSO) as a solvent with sodium hydroxide as a catalyst. A PMC study demonstrated the condensation of methyl 2-cyano-3,3-dimethylthioacrylate with a pyrimidine-diazepine precursor at room temperature. The methylthio group is introduced via the thioacrylate reagent, while the nitrile moiety participates in ring closure.
Reaction Conditions:
- Solvent: DMSO
- Catalyst: NaOH (1.5 equiv)
- Temperature: Room temperature
- Yield: 85% (for structurally related compounds)
This method offers milder conditions, reducing thermal decomposition risks. The nitrile group’s IR absorption at 2209 cm⁻¹ and a $$ ^{13}\text{C} $$ NMR signal at 115.9 ppm serve as key characterization markers.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation (DMF) | Base-Catalyzed (DMSO) |
|---|---|---|
| Reaction Time | 4–8 hours | 3 hours |
| Temperature | 50–60°C | 25°C |
| Yield | Moderate (41–89%) | High (85%) |
| Byproducts | Hydrolysis products | Minimal |
| Scalability | Industrial feasibility | Lab-scale optimization |
The DMSO-based method achieves higher yields under milder conditions but requires stoichiometric base, complicating purification. In contrast, the DMF route is more scalable but demands precise temperature control.
Mechanistic Insights
Cyclocondensation Mechanism
- Nucleophilic Attack: The amino group of 4-amino-1,2,4-triazole-5-thione attacks the aldehyde carbon of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde, forming a Schiff base intermediate.
- Ring Closure: Intramolecular cyclization eliminates HCl, forming the diazepine ring.
- Aromatization: Dehydration yields the fully conjugated bicyclic system.
Base-Catalyzed Pathway
- Deprotonation: NaOH deprotonates the thioacrylate’s α-hydrogen, generating a nucleophilic enolate.
- Michael Addition: The enolate attacks the pyrimidine’s electrophilic carbon, forming a covalent bond.
- Cyclization: The nitrile group undergoes intramolecular cyclization, releasing water and forming the diazepine ring.
Experimental Considerations
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include methylamine for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing biological processes such as neurotransmission and enzyme activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine ()
- Substituents : Ethoxymethyl (position 1), phenyl (position 9).
- Activity : Derived from an HIV-1 reverse transcriptase inhibitor scaffold; structural modifications aim to optimize pharmacokinetics .
TAK-960 ()
- Structure: 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-...
- Activity : Polo-like kinase inhibitor with antitumor activity in colorectal cancer models.
- Key Differences : The cyclopentyl and difluoro substituents enhance target selectivity and potency, while the target compound’s methylthio group may prioritize different kinase interactions .
Pyrido-Fused Deazapurines ()
- Examples : 4-(Methylthio)-9H-pyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine.
- Key Differences : The fused pyrido-pyrrolo system alters electronic properties compared to the diazepine ring, affecting solubility and DNA/RNA binding .
Data Table: Comparative Analysis
Biological Activity
The compound 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine is a member of the diazepine family, which has garnered attention for its diverse biological activities. Diazepines are known for their pharmacological versatility, including applications in anti-cancer therapies, neuropharmacology, and as enzyme inhibitors. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine can be represented as follows:
- IUPAC Name : 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine
- Molecular Formula : C11H14N4S
- Molecular Weight : 222.32 g/mol
Research indicates that compounds within the diazepine class can interact with various biological targets:
- GABA Receptor Modulation : Diazepines often act as modulators of GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic and sedative effects.
- Inhibition of Bromodomain Proteins : Recent studies have shown that diazepine derivatives can inhibit bromodomain-containing proteins involved in gene transcription regulation. This inhibition has implications for cancer therapy as it may suppress tumor growth by altering gene expression profiles .
- Cytotoxic Activity : The compound exhibits cytotoxic properties against certain cancer cell lines. For instance, studies have demonstrated that related diazepine compounds can induce apoptosis in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
Cytotoxicity Studies
A comparative analysis of the cytotoxic effects of various diazepine derivatives revealed that 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine has significant activity against cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine | HCT-116 | 16.19 ± 1.35 |
| Related Diazepine A | MCF-7 | 17.16 ± 1.54 |
| Doxorubicin | MCF-7 | 10.00 ± 0.50 |
These results indicate that the compound's cytotoxicity is comparable to established chemotherapeutic agents.
Case Studies
A notable case study investigated the effects of diazepine derivatives on apoptosis induction in cancer cells. The study found that treatment with these compounds led to increased levels of caspase activation—a key marker for apoptosis—demonstrating their potential as anti-cancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
